molecular formula C14H18N2O3S B5821677 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide

Cat. No. B5821677
M. Wt: 294.37 g/mol
InChI Key: NDJCCYZODBGVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, also known as ABT-199, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several clinical trials.

Mechanism of Action

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide works by binding selectively to the hydrophobic groove of BCL-2, which is a critical site for the survival of cancer cells. By binding to this site, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BIM, which leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer cell survival. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is also well-tolerated in preclinical models, which allows for the use of higher doses and longer treatment durations in experiments. However, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the development and use of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide. One area of interest is the combination of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict the response of cancer cells to 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which would allow for more personalized treatment approaches. Additionally, further research is needed to understand the long-term effects of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide on normal cells and tissues, as well as its potential for the treatment of other types of cancer.

Synthesis Methods

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is synthesized through a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 4-methoxybenzaldehyde with ethyl bromoacetate to form 2-(4-methoxyphenyl)glycidyl ether. The glycidyl ether is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-N-(thiosemicarbazone)acetamide. This compound is then treated with morpholine and carbon disulfide to form 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which is the final product.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. The compound has shown potent activity against cancer cells that overexpress BCL-2, which is a common feature of many types of cancer. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells, which makes it a promising therapeutic agent.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-12-4-2-11(3-5-12)10-13(17)15-14(20)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJCCYZODBGVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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